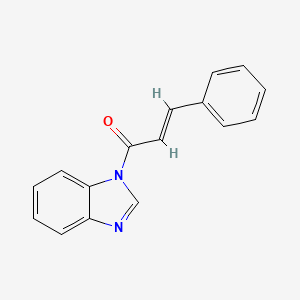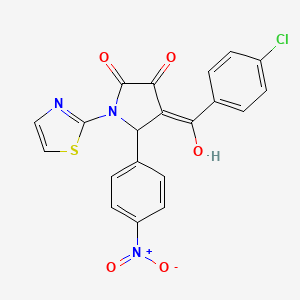
1-cinnamoyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cinnamoyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
科学的研究の応用
1-cinnamoyl-1H-benzimidazole has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been investigated for its potential use as an antifungal agent. In agriculture, it has been shown to have insecticidal and fungicidal properties. In material science, it has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 1-cinnamoyl-1H-benzimidazole varies depending on the application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins. It has also been shown to inhibit the replication of viruses and bacteria by interfering with their DNA and RNA synthesis. In agriculture, it has been shown to disrupt the cell membrane of insects and fungi, leading to their death. In material science, it has been shown to exhibit good electron transport properties, making it a potential candidate for use in OLEDs.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce the growth and proliferation of cancer cells and inhibit the activity of certain enzymes and proteins. It has also been shown to have anti-inflammatory properties. In agriculture, it has been shown to have insecticidal and fungicidal properties, leading to the death of insects and fungi. In material science, it has been shown to exhibit good electron transport properties, making it a potential candidate for use in OLEDs.
実験室実験の利点と制限
The advantages of using 1-cinnamoyl-1H-benzimidazole in lab experiments include its potential applications in various fields, its ease of synthesis, and its relatively low cost. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the study of 1-cinnamoyl-1H-benzimidazole. In medicine, further research is needed to determine its potential as a therapeutic agent for various types of cancer and viral infections. In agriculture, further research is needed to determine its potential as a natural pesticide and fungicide. In material science, further research is needed to optimize its electron transport properties and its potential use in OLEDs. Additionally, further research is needed to determine the potential environmental impact of this compound and its safe disposal methods.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, low cost, and potential therapeutic, agricultural, and material science applications make it an attractive candidate for further research. Further studies are needed to determine its full potential and limitations.
合成法
The synthesis of 1-cinnamoyl-1H-benzimidazole involves the reaction of cinnamic acid and o-phenylenediamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is obtained in moderate to good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
(E)-1-(benzimidazol-1-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16(11-10-13-6-2-1-3-7-13)18-12-17-14-8-4-5-9-15(14)18/h1-12H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUWQFLKYAKUGO-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5266919.png)
![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5266924.png)
![3-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5266932.png)
![4-benzyl-5-{1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5266935.png)

![2-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5266965.png)
![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5266972.png)

![N-(3-chloro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5266984.png)
![2-{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5266989.png)
![4-{4-[2-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5266999.png)
![3-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]carbonyl}pyridin-2-ol](/img/structure/B5267007.png)
![2-cyclopropyl-N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5267016.png)
![3-{2-[(2-hydroxypyridin-3-yl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5267023.png)
